The synthesis of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:
Technical Parameters:
The molecular structure of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid can be described as follows:
InChI=1S/C8H12F3NO3/c1-7(2)6(11)10-5(9)4(3)12/h5H,1-2H3,(H,11,12)
which provides a detailed description of its connectivity .(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure for various applications in medicinal chemistry .
The mechanism of action of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid primarily revolves around its interaction with biological targets:
Data regarding specific targets and pathways are still under investigation but suggest potential therapeutic applications in metabolic disorders and cancer treatment .
The physical and chemical properties of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid include:
These properties are crucial for handling and application in laboratory settings .
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has several applications in scientific research:
The strategic incorporation of fluorine into bioactive molecules has revolutionized pharmaceutical design, leveraging fluorine’s unique electronegativity, small atomic radius, and metabolic stability to enhance drug potency and pharmacokinetics. tert-Leucine derivatives, characterized by their sterically hindered quaternary carbon center, emerged as privileged scaffolds in asymmetric synthesis and peptide mimetics. The pivotal transition to fluorinated analogues began with discoveries that trifluoroacetyl groups could dramatically alter electronic properties while resisting enzymatic degradation. The specific compound (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (CAS: 666832-71-9) represents an optimized fusion of these concepts—combining tert-leucine’s conformational rigidity with the trifluoroacetyl group’s strong electron-withdrawing character [4] [6].
This molecule—also designated as Trifluoroacetyl L-tert-Leucine or 3-Methyl-N-(trifluoroacetyl)-L-Valine—gained prominence as a key intermediate in antiviral drug synthesis [4] [6] [8]. Its historical significance is anchored in the development of Paxlovid™ (nirmatrelvir/ritonavir), where it serves as a critical precursor for the SARS-CoV-2 main protease inhibitor PF-07321332 (CAS: 2628280-40-8) [6] [8]. The 2001 synthetic methodology by Rosso et al. established scalable routes to this scaffold, enabling its application in modern antiviral agents [4]. China-based manufacturers later optimized production to meet global demand during the COVID-19 pandemic, leveraging advanced continuous flow chemistry for multi-kilogram synthesis [8].
Table 1: Key Identifiers of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic Acid
Property | Value |
---|---|
CAS Registry Number | 666832-71-9 |
IUPAC Name | (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
Molecular Formula | C₈H₁₂F₃NO₃ |
Molecular Weight | 227.18 g/mol |
SMILES | CC(C)(C)C@@HNC(=O)C(F)(F)F |
Key Synonyms | Trifluoroacetyl L-tert-Leucine; N-TFA-L-tert-Leucine |
Therapeutic Application | Intermediate for Paxlovid™ synthesis |
The trifluoroacetamido moiety (–NHCOCF₃) in this tert-leucine derivative exerts profound stereoelectronic influences that define its biological utility:
Table 2: Commercial Availability and Specifications
Supplier | Purity | Pricing (USD) | Packaging |
---|---|---|---|
CymitQuimica | 98% | $23/g (10g) → $111/500g | 1g–500g |
Chemsrc | 99% | Inquire | Variable |
Longshine Bio-Tech | ≥98% | Market price: ~$132/kg* | Bulk quantities |
BLD Pharmatech | Not listed | Out of stock | N/A |
Note: Historical price point from Echemi (Dec 2021) [2]
These properties collectively enable the compound’s role as a "stereoelectronic tuner" in drug design. When incorporated into larger scaffolds like Paxlovid’s active ingredient, the trifluoroacetyl-tert-leucine unit disrupts viral protease function through simultaneous hydrophobic filling of enzyme pockets and dipole-dipole interactions with catalytic residues [6] [8]. This dual functionality—conferred by deliberate fluorine incorporation—exemplifies modern chiral fluorochemical strategies in medicinal chemistry.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3